REACTION_CXSMILES
|
[C:1]([CH:6]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:3][CH2:4][CH3:5])=[O:2].[O:26]1[CH2:29][C:28](=O)[CH2:27]1>ClCCl>[O:26]1[CH2:29][C:28](=[CH:6][C:1]([O:3][CH2:4][CH3:5])=[O:2])[CH2:27]1
|
Name
|
|
Quantity
|
1.95 kg
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
O1CC(C1)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to 30° C.
|
Type
|
CUSTOM
|
Details
|
dichloromethane (˜4 L) removed in vacuo
|
Type
|
ADDITION
|
Details
|
Heptane (5 L) was added
|
Type
|
DISTILLATION
|
Details
|
the mixture distilled under vacuum for a further 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Further heptane (2.5 L) was added
|
Type
|
TEMPERATURE
|
Details
|
the temperature increased to 50° C.
|
Type
|
DISTILLATION
|
Details
|
to be distilled under vacuum for a further 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
WAIT
|
Details
|
aged for 1 hour at atmospheric pressure
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane (2×2.5 L)
|
Type
|
CONCENTRATION
|
Details
|
The pale yellow filtrate was concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(C1)=CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 757 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |